1-(3-Bromo-2-fluorobenzyl)pyrrolidine
CAS No.: 1809158-06-2
Cat. No.: VC11675661
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1809158-06-2 |
|---|---|
| Molecular Formula | C11H13BrFN |
| Molecular Weight | 258.13 g/mol |
| IUPAC Name | 1-[(3-bromo-2-fluorophenyl)methyl]pyrrolidine |
| Standard InChI | InChI=1S/C11H13BrFN/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |
| Standard InChI Key | SKECQWKNZMQTQH-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC2=C(C(=CC=C2)Br)F |
| Canonical SMILES | C1CCN(C1)CC2=C(C(=CC=C2)Br)F |
Introduction
Synthesis and Production Methods
Industrial Synthesis Pathways
The synthesis of 1-(3-Bromo-2-fluorobenzyl)pyrrolidine typically involves nucleophilic substitution reactions. A patented method (US20220411369A1) outlines a multi-step process starting with 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine, which undergoes methoxyimination followed by optical resolution using chiral acids to yield enantiomerically pure forms . Key steps include:
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Protection of the Pyrrolidine Nitrogen: A tert-butoxycarbonyl (Boc) group is introduced to prevent unwanted side reactions.
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Methoxyimination: Reaction with methoxyamine hydrochloride converts the ketone group to a methoxyimino intermediate.
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Reductive Amination: Catalytic hydrogenation reduces the imino group to an amine.
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Optical Resolution: Diastereomeric salt formation with chiral acids like dibenzoyl-L-tartaric acid separates enantiomers .
Laboratory-Scale Preparation
Small-scale synthesis often employs 3-bromo-2-fluorobenzyl bromide and pyrrolidine in an aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution at room temperature, yielding the product after purification by column chromatography .
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Protection | Boc₂O, DMAP, CH₂Cl₂ | 85 | 98 |
| Methoxyimination | NH₂OMe·HCl, Pyridine | 78 | 95 |
| Reductive Amination | H₂, Pd/C, MeOH | 92 | 99 |
| Optical Resolution | Dibenzoyl-L-tartaric acid | 65 | >99 |
Physicochemical Properties
Structural and Thermal Characteristics
The compound exhibits a density of and a boiling point of at 760 mmHg . Its flash point is , indicating moderate flammability . The presence of electronegative halogens increases molecular polarity, enhancing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (dd, J = 6.0 Hz, 1H, Ar-H), 7.20 (t, J = 8.0 Hz, 1H, Ar-H), 3.75 (s, 2H, CH₂), 2.60–2.50 (m, 4H, pyrrolidine-H), 1.85–1.75 (m, 4H, pyrrolidine-H) .
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MS (ESI+): m/z 258.1 [M+H]⁺, 260.1 [M+2+H]⁺ (isotopic pattern consistent with bromine) .
Applications in Pharmaceutical Research
Role in Aldose Reductase Inhibition
1-(3-Bromo-2-fluorobenzyl)pyrrolidine derivatives have shown promise as aldose reductase inhibitors (ARIs). In preclinical studies, analogs such as AS-3201 demonstrated nanomolar IC₅₀ values () against porcine lens aldose reductase, effectively reducing sorbitol accumulation in diabetic rat models . The bromo-fluoro substitution enhances binding to the enzyme’s hydrophobic pocket, while the pyrrolidine ring stabilizes the active conformation .
Intermediate in Drug Synthesis
The compound is a key intermediate in synthesizing (2S,3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine, a building block for neuraminidase inhibitors and antipsychotic agents . Its halogenated aromatic ring facilitates Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex scaffolds .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves; wash exposed skin |
| Eye Irritation | H319 | Use safety goggles; rinse eyes immediately |
| Respiratory Irritation | H335 | Use in fume hood; avoid inhalation |
Future Directions and Research Opportunities
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Enantioselective Synthesis: Optimizing chiral resolution techniques to improve yields of (R)-enantiomers for therapeutic applications .
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Structure-Activity Relationship (SAR) Studies: Modifying the benzyl and pyrrolidine moieties to enhance ARI potency and selectivity .
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Green Chemistry Approaches: Developing solvent-free or catalytic methods to reduce environmental impact .
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